molecular formula C8H5ClN2 B1589994 5-Chloro-1,6-naphthyridine CAS No. 23616-32-2

5-Chloro-1,6-naphthyridine

Cat. No. B1589994
CAS RN: 23616-32-2
M. Wt: 164.59 g/mol
InChI Key: WXAOVVFKLPOPAM-UHFFFAOYSA-N
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Description

5-Chloro-1,6-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a solid substance stored at ambient temperature .


Synthesis Analysis

The synthesis of 1,6-naphthyridines, including 5-Chloro-1,6-naphthyridine, has been a topic of interest in the pharmaceutical industry due to their wide-ranging pharmacological activity . Recent synthetic developments have led to a wide range of functionalized 1,6-naphthyridines .


Molecular Structure Analysis

The InChI code for 5-Chloro-1,6-naphthyridine is 1S/C8H5ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H . Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Physical And Chemical Properties Analysis

5-Chloro-1,6-naphthyridine is a solid substance stored at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • A practical and scalable approach was developed for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, using Grignard reagents. This method has shown applicability in the preclinical development of MET-targeting antitumor drug candidates (Wang et al., 2020).
  • Solvent-free and catalyst-free synthesis of 1,6-naphthyridine derivatives has been reported. This method, known as grindstone chemistry, offers an environmentally friendly approach to producing these compounds (Hameed, 2015).

Biomedical Applications

  • 1,6-Naphthyridines, including 5-chloro-1,6-naphthyridine, have shown a variety of biomedical applications such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities. However, a full correlation between synthesis and biological activity is still being explored (Lavanya et al., 2021).
  • HIV-1 integrase inhibitors based on the 1,6-naphthyridine scaffold have been repositioned for use as cytotoxic agents in cancer therapeutics (Zeng et al., 2012).
  • A study on 1,8-naphthyridine sulfonamides evaluated their potential as efflux pump inhibitors against multiresistant Staphylococcus aureus strains, suggesting potential applications in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Drug Design and Molecular Docking

  • New 1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and evaluated for antihistaminic activity. Molecular docking studies were conducted to understand their interactions with biological targets (Gurjar & Pal, 2020).
  • The 1,6-naphthyridine motif has been investigated for its potential as a scaffold in the design of c-Met kinase inhibitors, with structure-activity relationship studies highlighting key features for effective Met inhibition (Wang et al., 2013).

Synthesis and Structural Analysis

  • The synthesis and analysis of 1,6-naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have been covered, highlighting their diverse biomedical applications and the methods used for their synthesis (Oliveras et al., 2021).

Antimicrobial Activity

  • Novel 1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and shown to exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. Molecular docking studies supported their potential as anti-infective agents (Gurjar et al., 2020).

Safety And Hazards

5-Chloro-1,6-naphthyridine is classified under the GHS07 category, with the signal word "Warning" . It may cause respiratory irritation, serious eye damage, skin irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

The synthesis of 1,6-naphthyridine, especially for 1,6-naphthyridin-4-one derivatives, has attracted continuous interest in the pharmaceutical industry for its wide-ranging pharmacological activity . The future direction of research on 5-Chloro-1,6-naphthyridine may continue to focus on its synthesis and potential applications in various fields, particularly in medicine .

properties

IUPAC Name

5-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAOVVFKLPOPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480355
Record name 5-Chloro-1,6-naphthyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,6-naphthyridine

CAS RN

23616-32-2
Record name 5-Chloro-1,6-naphthyridine
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Record name 5-Chloro-1,6-naphthyridine
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Record name 5-chloro-1,6-naphthyridine
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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Reaction Step One
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Extracted from reaction SMILES
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Synthesis routes and methods II

Procedure details

A solution of 1,6-naphthyridin-5(6H)-one (3.2 g, 21.9 mmol) in phosphoryl trichloride (50 mL) was stirred at 100° C. overnight. The solvent was removed under vacuum. The residue was cooled to 0° C. Sodium hydroxide (saturated aqueous solution) was added to adjust the pH to 9. The mixture was extracted with EtOAc (200 mL×3). The combined organic layers were dried over sodium sulfate and concentrated under vacuum to give 3.3 g of the crude product as a yellow solid. MS (ESI): m/z 165 [M+H]+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
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Synthesis routes and methods III

Procedure details

The product from Example 36d (0.250 g, 1.71 mmol) was combined with phosphorous oxychloride (4 mL) and heated under a nitrogen atmosphere at 80° C. for 18.5 h followed by vacuum distillation to remove the volatiles. The residue was slurried with ice and made basic (pH 7-8) with concentrated ammonium hydroxide. The title compound was collected by vacuum filtration, water washed and dried under vacuum to give a gray solid (0.245 g, 87%) sufficiently pure for use as isolated.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
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Yield
87%

Synthesis routes and methods IV

Procedure details

A solution of 1,6-naphthyridin-5(6H)-one (500 mg, 3.42 mmol) in POCl3 (10 mL) was stirred at 100° C. for 14 h. POCl3 was removed under reduced pressure. The residue was dissolved with DCM (40 mL), and the solution was stirred at 0° C. Then aqueous Na2CO3 was added cautiously to adjust pH to 6-7. Then the organic phase was separated from the aqueous phase, and the aqueous phase was extracted with EtOAc (4×15 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give 5-chloro-1,6-naphthyridine as a yellow solid (533 mg, yield 95%). ESI MS: m/z 165 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
reactant
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Synthesis routes and methods V

Procedure details

The product from Example 228d (0.250 g, 1.71 mmol) was combined with phosphorous oxychloride (4 mL) and heated under a nitrogen atmosphere at 80° C. for 18.5 h followed by vacuum distillation to remove the volatiles. The residue was slurried with ice and made basic (pH 7-8) with concentrated ammonium hydroxide. The title compound was collected by vacuum filtration, water washed and dried under vacuum to give a gray solid (0.245 g, 87%) sufficiently pure for use as isolated.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
12
Citations
Y KOBAYASHI, I KUMADAKI, H SATO - … and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
N-Oxidation of 1, 6-naphthyridine was carried out in various ways and G-oxide and 1, 6—dioxide were obtained. Reduction of the latter afforded l-oxide. Reactions of these oxides with …
Number of citations: 27 www.jstage.jst.go.jp
WW Paudler, DJ Pokorny - The Journal of Organic Chemistry, 1971 - ACS Publications
1, 5-Naphthyridine 1-Oxide.-—Reaction of 1, 5-naph-thyridine 1-oxide (1) with phosphoryl chlorideresults in a four-component mixture of bases, as shown by thin layer chromatography …
Number of citations: 20 pubs.acs.org
EV Brown, SR Mitchell - The Journal of Organic Chemistry, 1975 - ACS Publications
We subjected 6-methyl-l, 6-naphthyridin-5 (6H')-one (1) to the same reaction conditions as above and isolated 5, 8-dichloro-(2) and 5-chloro-l, 6-naphthyridine (3), 8-chloro-6-methyl-1, 6…
Number of citations: 10 pubs.acs.org
CF Ling, RP Santella, YH Shen… - The Journal of Organic …, 1975 - ACS Publications
ly· The second component, 5-chloro-1, 6-naphthyridine, was identified by its melting point and nmr9 and ir spectra. 10 The third component, 8-chloro-6-methyl-l, 6-naphthyridin-5 (6i/)-…
Number of citations: 16 pubs.acs.org
M Valès, V Lokshin, G Pèpe, R Guglielmetti, A Samat - Tetrahedron, 2002 - Elsevier
Reaction of a set of enaminones with 2-chloronicotinoyl chloride or 2,6-dichloro-5-fluoronicotinoyl chloride mainly leads to N-acylation products which cyclize directly or reacting with …
Number of citations: 19 www.sciencedirect.com
T SAMATOMO, N Miura, Y Kondo… - Chemical and …, 1986 - jstage.jst.go.jp
The iodination and subsequent dehydroxychlorination of 1, 6-naphthyridin-5 (6H)-one gave 5-chloro-S-iodo-1, 6-naphthyridine, which was converted to the 5-methoxy derivative. …
Number of citations: 27 www.jstage.jst.go.jp
Y Li, J Liang, T Siu, E Hu, MA Rossi, SF Barnett… - Bioorganic & medicinal …, 2009 - Elsevier
A series of [1,2,4]triazolo[3,4-f][1,6]naphthyridine allosteric dual inhibitors of Akt1 and 2 have been developed. These compounds have been shown to have potent dual Akt1 and 2 cell …
Number of citations: 74 www.sciencedirect.com
R Greiner, DS Ziegler, D Cibu, AC Jakowetz… - Organic …, 2017 - ACS Publications
CoCl 2 (5%) catalyzes cross-couplings of various halogenated naphthyridines with alkyl- and arylmagnesium halides. Also, arylzinc halides undergo smooth cross-couplings with …
Number of citations: 16 pubs.acs.org
CL Cywin, BP Zhao, DW McNeil, M Hrapchak… - Bioorganic & medicinal …, 2003 - Elsevier
The discovery of novel 5,7-disubstituted[1,6]naphthyridines as potent inhibitors of Spleen Tyrosine Kinase (SYK) is discussed. The SAR reveals the necessity for a 7-aryl group with …
Number of citations: 65 www.sciencedirect.com
ZH Shen, Q Wang, MY Yang, ZH Sun… - Current Organic …, 2017 - ingentaconnect.com
Background: Nitrogen containing heterocycle is one kind of the most important heterocycle. Among them, 1,2,4-triazolo[3,4-α]pyridine is a classic five member heterocycle fused six …
Number of citations: 8 www.ingentaconnect.com

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